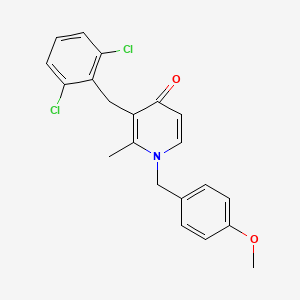
3-(2,6-dichlorobenzyl)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2,6-dichlorobenzyl)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone" is a chemically synthesized molecule that likely possesses a pyridinone core structure, which is a common feature in various medicinal and agrochemical compounds. The molecule includes a pyridinone ring substituted with methoxybenzyl and dichlorobenzyl groups, suggesting potential for interaction with biological systems or for further chemical modifications.
Synthesis Analysis
The synthesis of related pyridinone compounds involves multi-step chemical reactions. For instance, starting from 6-variated 3-methoxy- and 3-chloro-2H-1,4-oxazin-2-ones, a series of 6-methoxy- and 6-chloro-2(1H)-pyridinone acyclo-C-nucleosides were synthesized through a Diels-Alder reaction followed by substitution reactions and further treatment with sodium phenylmethoxide . Although the specific synthesis of "3-(2,6-dichlorobenzyl)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone" is not detailed, similar synthetic strategies could be employed, involving halogenated intermediates and nucleophilic substitutions.
Molecular Structure Analysis
The molecular structure of pyridinone derivatives is characterized by spectroscopic methods and, in some cases, X-ray crystallography. For example, a related compound "6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile" was characterized using 1H, 13C NMR, and 2D NMR spectra, as well as X-ray single crystal analysis, revealing the orientation of substituents around the pyridine ring and the presence of intermolecular interactions in the crystal structure . These techniques would be applicable to analyze the molecular structure of "3-(2,6-dichlorobenzyl)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone".
Chemical Reactions Analysis
Pyridinone derivatives can undergo various chemical reactions, including rearrangements and substitutions. For instance, chlorinated pyrrolidin-2-ones can be transformed into 5-methoxylated 3-pyrrolin-2-ones via rearrangement reactions with alkaline methoxide . Such reactivity suggests that the dichlorobenzyl and methoxybenzyl groups in "3-(2,6-dichlorobenzyl)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone" could also participate in similar reactions, potentially leading to new compounds with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinone derivatives are influenced by their molecular structure. The presence of methoxy and dichlorobenzyl groups can affect the compound's solubility, boiling point, melting point, and stability. The intermolecular interactions observed in the crystal structures of related compounds, such as hydrogen bonding and π-π interactions, can also impact the compound's physical properties and its behavior in solid-state . These properties are essential for understanding the compound's potential applications and for designing new derivatives with desired characteristics.
科学的研究の応用
Synthesis and Structural Analysis This compound's relevance in scientific research can be seen through its structural analogs and related compounds, which have been synthesized and analyzed for various physicochemical properties. For example, Beytur and Avinca (2021) conducted a study on the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic compounds, revealing insights into their electronic properties calculated using different DFT methods. These insights are crucial for understanding the behavior of similar compounds in various environments, providing a foundation for further studies on 3-(2,6-dichlorobenzyl)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone and its applications in materials science and chemistry (Beytur & Avinca, 2021).
Catalytic Activities and Chemical Synthesis The compound's related structures have been explored for their potential in catalytic activities and as intermediates in chemical syntheses. For instance, the study on new lipophilic 3-hydroxy-4-pyridinonate iron(III) complexes by Schlindwein et al. (2006) discusses the synthesis and structural characterization of complexes that bear a resemblance to the chemical structure of interest. These complexes show potential in various applications, including medicinal chemistry and materials science, hinting at the versatile applications of 3-(2,6-dichlorobenzyl)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone in related fields (Schlindwein et al., 2006).
Anticonvulsant Agents and Medical Chemistry Furthermore, the synthesis and characterization of heterocyclic Schiff bases by Pandey and Srivastava (2011) provide an example of how structural analogs of the compound are being investigated for potential anticonvulsant properties. This research indicates the importance of structural analysis and modification in developing new therapeutic agents, suggesting a possible avenue for the application of 3-(2,6-dichlorobenzyl)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone in drug discovery and development (Pandey & Srivastava, 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-1-[(4-methoxyphenyl)methyl]-2-methylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO2/c1-14-17(12-18-19(22)4-3-5-20(18)23)21(25)10-11-24(14)13-15-6-8-16(26-2)9-7-15/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBCJSGAPAXLDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)OC)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorobenzyl)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

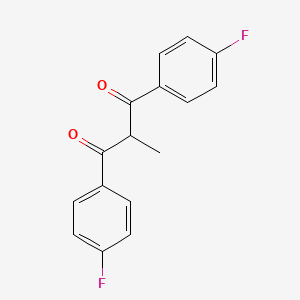
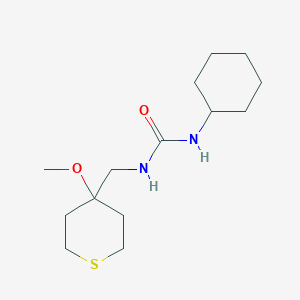

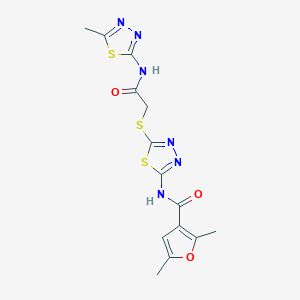
![2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2541287.png)

![1-Morpholino-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2541289.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide](/img/structure/B2541290.png)
![1-[3-(2,3-Dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone](/img/structure/B2541291.png)
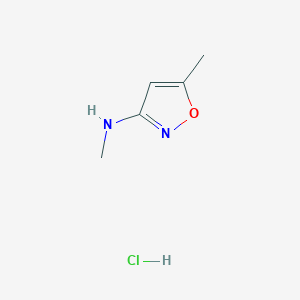

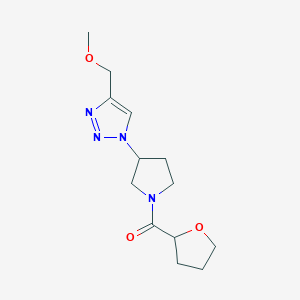
![1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B2541298.png)
![2-cyano-N'-{(1E)-1-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]ethylidene}acetohydrazide](/img/structure/B2541299.png)